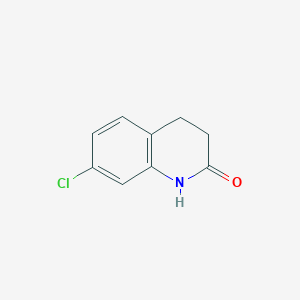

7-Chloro-3,4-dihydroquinolin-2(1H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

7-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKUREOLTIMYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546805 | |

| Record name | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-50-6 | |

| Record name | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Pharmacological Profile of 7 Chloro 3,4 Dihydroquinolin 2 1h One Derivatives

Comprehensive Structure-Activity Relationship (SAR) Studies

The 7-chloro-3,4-dihydroquinolin-2(1H)-one scaffold is a key component in the development of various therapeutic agents. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these derivatives for different biological targets.

Research has shown that specific structural features are crucial for the biological activity of this compound derivatives. The quinoline (B57606) nucleus itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous therapeutic compounds. durham.ac.uk

For instance, in the context of antimalarial activity, the 7-chloro-4-aminoquinoline moiety is a critical pharmacophore. Modifications to the side chain attached to the 4-amino group have been extensively studied to overcome drug resistance. These studies have revealed that the length and nature of the basic amine side chain play a significant role in potency. Furthermore, the ability of the side chain to form intramolecular hydrogen bonds can enhance activity against multi-drug resistant strains.

In the realm of anticancer agents, 7-chloroquinoline (B30040) hydrazones have demonstrated significant cytotoxic potential across a wide range of cancer cell lines. nih.gov SAR studies on these compounds have highlighted the importance of the 7-chloroquinoline unit and the hydrazone linker. Modifications to both the quinoline ring and the aromatic/heteroaromatic units attached to the hydrazone have been explored to optimize antitumor activity. nih.gov For example, the presence of sulfur and nitrogen atoms in heterocyclic rings attached to the 7-chloroquinoline core can increase selectivity towards certain cancer cell lines, such as MCF-7. tandfonline.com

The position and electronic nature of substituents on the this compound core significantly impact its biological efficacy. The chlorine atom at the 7-position is a common feature in many active derivatives, and its electron-withdrawing nature is often considered important for activity.

Studies on related quinoline derivatives have shown that a small, electron-withdrawing group at the 7-position, such as chlorine or a trifluoromethyl group, is generally required for potent antimalarial activity. However, replacing the 7-chloro group with a phenoxy substituent has also yielded highly potent compounds, particularly when combined with shorter amino-containing side chains.

In the development of antifungal agents, the substitution pattern on the arylhydrazone moiety of 7-chloroquinolin-4-yl arylhydrazone derivatives was found to be critical for activity. For example, a fluorine atom at the 2-position of the aryl ring resulted in the highest activity against certain fungal strains.

Biological Evaluation in Preclinical Disease Models

Derivatives of this compound have been investigated for their therapeutic potential in various preclinical disease models, particularly in the field of oncology.

The 7-chloroquinoline scaffold is a key structural component in a number of compounds with demonstrated antitumor properties.

Glioblastoma multiforme (GBM) is an aggressive and challenging brain tumor to treat. nih.gov One of the key processes that promotes GBM progression is angiogenesis, which is primarily regulated by vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Consequently, targeting VEGFR2 has emerged as a significant therapeutic strategy in GBM treatment. nih.gov

Recent research has focused on designing and synthesizing novel 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors for GBM therapy. nih.gov Molecular docking and dynamics studies have confirmed that these compounds can have strong interactions with VEGFR2 kinase, supporting their potential as anti-cancer agents. nih.gov While current small molecule VEGFR2 inhibitors like sorafenib and sunitinib have limitations in treating GBM due to poor blood-brain barrier penetration, the development of new derivatives with improved properties is an active area of research. nih.gov

Derivatives of 7-chloroquinoline have shown promising activity against various breast cancer cell lines. For instance, certain newly synthesized 7-chloroquinoline derivatives have exhibited significant antitumor activity against the MCF-7 (human breast adenocarcinoma) cell line. tandfonline.com Some of these compounds have shown special selectivity toward MCF-7 cells, with IC50 values in the micromolar range. tandfonline.com

The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, including MCF-7 and MDA-MB-435. For example, 7-chloroquinoline hydrazones have been identified as a promising class of experimental anticancer drugs, demonstrating submicromolar GI50 values against a broad spectrum of cancer cell lines, including those of breast cancer. nih.gov

Furthermore, other quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Some of these compounds exhibited higher activity compared to the reference drug doxorubicin. nih.gov

Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3 | MCF-7 | 14.68 | tandfonline.com |

| Compound 9 | MCF-7 | 7.54 | tandfonline.com |

| Hydrazone 23 | MDA-MB-435 | Submicromolar | nih.gov |

| Compound 15 | MCF-7 | 29.8 | nih.gov |

| Compound 27 | MCF-7 | 39.0 | nih.gov |

Oncological Research and Antitumor Activities

Colon Carcinoma Cell Lines (e.g., HCT-116)

Derivatives of 7-chloroquinoline have demonstrated notable cytotoxic effects against colon carcinoma cell lines, particularly HCT-116, a commonly used line in cancer research. wikipedia.org In one study, a series of novel 7-chloroquinoline derivatives were synthesized and evaluated for their antitumor activities. Among the tested compounds, derivatives labeled as (3) , (6) , and (9) exhibited significant antitumor effects on HCT-116 cells, with IC50 values of 23.39 µM, 27.26 µM, and 21.41 µM, respectively. tandfonline.com

Another area of investigation involves hybrids of 7-chloroquinoline with other chemical moieties. For instance, Morita-Baylis-Hillman adducts (MBHA) incorporating a 7-chloroquinoline structure have shown expressive cytotoxic potential against HCT-116 cells. researchgate.net Similarly, a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were assessed for their cytotoxic activity, with some compounds showing pronounced selectivity for HCT-116 cells. ul.ie

Furthermore, the quinoline derivative [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) has been shown to induce substantial apoptotic effects in both HCT116 and LoVo human colon cancer cell lines. nih.govscispace.com This suggests that the induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects. The antiproliferative activity of certain quinazoline-chalcone derivatives has also been noted against HCT-116 cells, with GI50 values in the micromolar range. semanticscholar.org

Table 1: Cytotoxic Activity of 7-Chloroquinoline Derivatives against HCT-116 Colon Carcinoma Cells

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Derivative (3) | 23.39 | tandfonline.com |

| Derivative (6) | 27.26 | tandfonline.com |

| Derivative (9) | 21.41 | tandfonline.com |

Cervical Carcinoma Cell Lines (e.g., Hela)

The antitumor activity of 7-chloroquinoline derivatives has also been evaluated against cervical carcinoma cell lines, such as HeLa. tandfonline.com In a study investigating a series of novel synthesized 7-chloroquinoline derivatives, most compounds exhibited mild activity toward HeLa cells. However, specific derivatives, namely (3) , (8) , and (9) , showed more pronounced cytotoxic effects with IC50 values of 50.03 µM, 51.67 µM, and 21.41 µM, respectively. tandfonline.com

Research has also explored the effects of chloroquine (B1663885), a well-known 7-chloroquinoline derivative, on cervical cancer cells. Studies have shown that chloroquine can significantly inhibit the proliferation of HeLa cells in a time-dependent manner. nih.gov At a concentration of 75 µM, chloroquine was found to decrease HeLa cell growth by 50% after 48 hours of treatment. nih.gov This inhibitory effect on proliferation is a key indicator of the potential anticancer properties of the 7-chloroquinoline scaffold against cervical cancer.

Table 2: Cytotoxic Activity of 7-Chloroquinoline Derivatives against HeLa Cervical Carcinoma Cells

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Derivative (3) | 50.03 | tandfonline.com |

| Derivative (8) | 51.67 | tandfonline.com |

| Derivative (9) | 21.41 | tandfonline.com |

Lung Cancer Cell Lines (e.g., A549)

Derivatives of 7-chloroquinoline have been investigated for their potential as anticancer agents against lung cancer, with studies often utilizing the A549 cell line, a model for human lung adenocarcinoma. cytion.com Research into novel 8-phenyltetrahydroquinolinone derivatives has identified compounds with potent cytotoxicity toward A549 lung cancer cells. nih.gov One particular derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a ), was found to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death. nih.gov

In addition to direct cytotoxicity, the potential of 7-chloroquinoline derivatives to enhance the efficacy of other cancer treatments has been explored. For instance, the autophagy inhibitor chloroquine has been shown to synergistically increase the death of A549 cancer cells when used in combination with cold atmospheric plasma (CAP) jet treatment. nih.gov This suggests a role for these compounds in overcoming treatment resistance and improving therapeutic outcomes. The A549 cell line is a valuable tool for screening new compounds and investigating their mechanisms of action in lung cancer. cytion.com

Leukemia Cell Lines

The cytotoxic activity of 7-chloroquinoline derivatives has been evaluated against various leukemia cell lines. A comprehensive study of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that the CCRF-CEM cell line was particularly sensitive to these compounds. mdpi.com Specifically, derivatives bearing sulfinyl and sulfonyl groups with a two or three-carbon spacer between the quinoline core and aromatic esters demonstrated significant cytotoxicity, with IC50 values in the range of 0.55–2.74 µM. mdpi.com At higher concentrations, these compounds were observed to cause an accumulation of cells in the G0/G1 phase, inhibit DNA and RNA synthesis, and induce apoptosis. ul.ie

Furthermore, other studies have identified quinazoline-chalcone derivatives with high antiproliferative activity against leukemia cell lines such as K-562 and RPMI-8226, with GI50 values ranging from 0.622 to 1.81 µM. semanticscholar.org The broad-spectrum activity of 7-chloroquinolinehydrazones has also been noted across a large panel of cancer cell lines, including those of leukemia. nih.gov

Table 3: Cytotoxic Activity of Selected 7-Chloro-(4-thioalkylquinoline) Derivatives against CCRF-CEM Leukemia Cells

| Compound Group | IC50 Range (µM) | Reference |

|---|---|---|

| Sulfinyl and Sulfonyl Derivatives | 0.55–2.74 | mdpi.com |

Ovarian Cancer and Renal Cancer Cell Lines

Research into the anticancer potential of 7-chloroquinoline derivatives has extended to ovarian and renal cancer cell lines. A notable class of compounds, 7-chloroquinolinehydrazones, has demonstrated significant cytotoxic activity across a wide spectrum of cancer cell types. nih.gov In a comprehensive screening against 60 cancer cell lines, these hydrazone derivatives exhibited good cytotoxic activity with submicromolar GI50 values on a large panel of cell lines from nine different tumor types, which include both ovarian and renal cancers. nih.gov

The consistent structure-activity relationships observed in this series of compounds underscore their potential as a promising scaffold for the development of novel anticancer agents targeting these malignancies. nih.gov The broad applicability of these derivatives highlights the importance of the 7-chloroquinoline moiety in designing new experimental antitumor drugs. nih.gov

Prostate Cancer Cell Lines

The cytotoxic effects of 7-chloroquinoline derivatives have been investigated in the context of prostate cancer, with promising results against cell lines such as LNCaP, PC-3, and DU145. A series of [(7-Chloroquinolin-4-yl)amino]chalcone derivatives were synthesized and evaluated for their anticancer activity. mdpi.com Among these, compounds 13 , 17 , and 19 from a 3-substituted series displayed notable cytotoxic effects against LNCaP human prostate tumor cells, with IC50 values of 7.93 ± 2.05 µg/mL, 7.11 ± 2.06 µg/mL, and 6.95 ± 1.62 µg/mL, respectively. mdpi.com

While not direct derivatives of this compound, related heterocyclic compounds have also shown efficacy. For instance, certain 2,3-dihydroquinazolin-4(1H)-one analogues demonstrated sufficient cytotoxicity and suppressed the migration, adhesion, and invasion of PC3 and DU145 prostate cancer cells. nih.govnih.gov Similarly, a novel oxindole derivative exhibited selective antiproliferative activity in prostate cancer cells. doi.org

Table 4: Cytotoxic Activity of [(7-Chloroquinolin-4-yl)amino]chalcone Derivatives against LNCaP Prostate Cancer Cells

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Derivative 13 | 7.93 ± 2.05 | mdpi.com |

| Derivative 17 | 7.11 ± 2.06 | mdpi.com |

| Derivative 19 | 6.95 ± 1.62 | mdpi.com |

Melanoma Cell Lines

The potential of 7-chloroquinoline derivatives as therapeutic agents for melanoma has been highlighted in recent studies. A novel chloroquine derivative, lj‐2‐66 , which combines 2‐methyl‐7‐chloroquinoline and methylcarbazole hybrid fragments, has been shown to significantly inhibit the proliferation of BRAF-mutant melanoma cells. nih.govnih.gov The mechanism of action for lj-2-66 involves increasing the levels of reactive oxygen species (ROS), which in turn induces DNA damage, leading to G2/M cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net

In addition to newly synthesized derivatives, other related compounds have also shown promise. For example, a quinazoline-chalcone derivative, 14g , displayed high antiproliferative activity against the LOX IMVI melanoma cell line. semanticscholar.org These findings suggest that the 7-chloroquinoline scaffold is a valuable starting point for the design of new drugs targeting melanoma, including those with specific genetic mutations like BRAF. nih.gov

Antimicrobial Activities

Derivatives of the 7-chloroquinoline scaffold have been investigated for their potential as antimicrobial agents, demonstrating a range of activities against various bacterial and fungal pathogens.

Newly synthesized 7-chloroquinoline derivatives incorporating sulphonamide moieties have demonstrated noteworthy in-vitro antibacterial activity. researchgate.net These compounds were tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.net One compound in the series exhibited the most potent activity against all tested strains except for B. subtilis, though its efficacy was lower than the standard antibiotic, ciprofloxacin. researchgate.net

Other research has focused on modifying the C-7 position of the quinolone core to enhance antibacterial effects, particularly against resistant strains. mdpi.com For instance, the introduction of a benzimidazole moiety at this position has yielded compounds with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing a Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL. mdpi.com Another series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives also displayed significant potency against 100 clinical MRSA strains. mdpi.com

Table 1: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives

| Compound Class | Bacterial Strain | Activity Metric | Result |

|---|---|---|---|

| Benzimidazole-substituted quinolone | Methicillin-resistant S. aureus (MRSA) | MIC | 0.125 µg/mL |

| 7-Chloroquinoline sulphonamide | S. aureus, E. coli, K. pneumoniae | Inhibition Zone | Active |

| Triazolyl ethanol-substituted quinolone | Methicillin-resistant S. aureus (MRSA) | MIC | 0.5 µg/mL |

The 7-chloroquinoline scaffold is also a promising template for the development of antifungal agents. A study involving fifteen 7-chloro-4-arylhydrazonequinolines revealed significant in vitro antifungal activity against a panel of eight oral fungi, including multiple Candida species (C. albicans, C. parapsilosis, C. tropicalis) and Rhodutorula species. researchgate.net Several of these derivatives exhibited Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values that were comparable to the first-line antifungal drug, fluconazole. researchgate.net Notably, a derivative with a 2-fluoro substitution on the benzene ring (hydrazone 4a) showed the highest activity, with an MIC of 25 μg/mL and an MFC of 50 μg/mL against C. parapsilosis.

Furthermore, 7-chloroquinoline sulphonamide derivatives have been shown to possess strong antifungal properties against pathogenic fungi like Penicillium simplicissimum and Aspergillus niger. researchgate.net Certain compounds in this series demonstrated more potent inhibitory activity against these two fungal species than fluconazole, with one derivative producing an inhibition zone diameter of 28 mm against P. simplicissimum. researchgate.net

Table 2: Antifungal Activity of Selected 7-Chloroquinoline Derivatives

| Compound Class | Fungal Strain | Activity Metric | Result |

|---|---|---|---|

| 7-Chloro-4-arylhydrazonequinoline (4a) | Candida parapsilosis | MIC | 25 µg/mL |

| 7-Chloro-4-arylhydrazonequinoline (4a) | Candida parapsilosis | MFC | 50 µg/mL |

| 7-Chloroquinoline sulphonamide (Compound 6) | Penicillium simplicissimum | Inhibition Zone | 28 mm |

| 7-Chloroquinoline sulphonamide | Aspergillus niger, P. simplicissimum | Inhibition | More potent than fluconazole |

Antimalarial Activities

The 7-chloroquinoline core is famously associated with antimalarial drugs, and research continues to explore new derivatives to combat drug resistance and target different stages of the parasite life cycle.

Numerous novel derivatives based on the 7-chloroquinoline structure have shown significant inhibitory effects against Plasmodium falciparum, the most lethal malaria parasite. nih.gov A series of 7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) derivatives all demonstrated antimalarial activity against the P. falciparum NF54 strain. nih.gov The most active compounds from each class, CQPA-26 and CQPPM-9, displayed IC50 values of 1.29 µM and 1.42 µM, respectively. nih.gov

Crucially, many new derivatives show efficacy against chloroquine-resistant (CQ-r) strains. A synthesized 4,7-dichloroquinoline derivative showed significant growth inhibition of both CQ-sensitive (CQ-s) and CQ-r strains of P. falciparum, with IC50 values of 6.7 nM and 8.5 nM, respectively. semanticscholar.org Another derivative, SKM13, which contains an α,β-unsaturated amide and a phenylmethyl group, was found to be 1.28-fold more effective than chloroquine against a CQ-r strain of P. falciparum. future-science.comnih.gov Similarly, hybrid compounds tethering sulfonamides or nih.gov-triazole moieties to the 7-chloroquinoline core have yielded significant activity against the 3D7 strain of P. falciparum, with IC50 values in the low micromolar range (1.49–13.49 μM).

**Table 3: In Vitro Activity of 7-Chloroquinoline Derivatives Against *P. falciparum***

| Compound/Class | P. falciparum Strain | Activity (IC50) |

|---|---|---|

| CQPA-26 | NF54 (CQ-s) | 1.29 µM |

| CQPPM-9 | NF54 (CQ-s) | 1.42 µM |

| 4,7-dichloroquinoline derivative | CQ-sensitive | 6.7 nM |

| 4,7-dichloroquinoline derivative | CQ-resistant | 8.5 nM |

| SKM13 | CQ-resistant | 1.28-fold > Chloroquine |

| Sulfonamide-Triazole Hybrids | 3D7 (CQ-s) | 1.49–13.49 µM |

The in vivo efficacy of 7-chloroquinoline derivatives has been confirmed in various animal models of malaria. In murine models, the derivative SKM13 completely inhibited the growth of Plasmodium berghei in the blood at a dose of 20 mg/kg and increased the survival rate of infected mice from 40% to 100% at 12 days post-infection. future-science.comnih.gov Another pyrrolizidinylmethyl derivative, MG3, was shown to be orally active in P. berghei, P. chabaudi, and P. yoelii rodent malaria models, with efficacy comparable to or better than chloroquine. researchgate.net Hybrid compounds have also been tested in vivo, with some showing a 50% reduction of parasitemia in P. berghei-infected mice.

In avian malaria models, the parent compound chloroquine has been shown to be one of the most effective drugs for treating Plasmodium gallinaceum infections in broilers at the asexual erythrocyte stage. Treatment with chloroquine significantly reduced parasitemia, mortality, and the number of tissue schizonts in infected chickens.

The primary mechanism of action for 4-aminoquinoline-based drugs is against the asexual intra-erythrocytic stages of parasite development, which are responsible for the clinical symptoms of malaria. Morphological studies of novel 7-chloroquinoline derivatives confirm this, demonstrating schizonticidal activity similar to quinine, with a notable lag in the parasite's progression from the trophozoite stage. nih.gov Studies on chloroquine's stage-dependent effects show that the trophozoite and schizont stages are considerably more sensitive to the drug than the ring stage.

While the main target is the blood stage, some derivatives have been evaluated for activity against other stages. Although certain derivatives showed good activity against the intra-erythrocytic parasite, they were found to lack larvicidal activity against the mosquito vector, Anopheles arabiensis. nih.gov There is little evidence that these compounds affect the pre-erythrocytic liver stages of development. However, some 4-aminoquinolines have been shown to inhibit P. falciparum exflagellation, a key event in the sexual stage of development within the mosquito vector.

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been the subject of various enzyme inhibition studies, revealing a broad spectrum of biological activities. These investigations have identified potent inhibitors for a range of enzymes implicated in diverse therapeutic areas, including glaucoma, cancer, neurodegenerative disorders, infectious diseases, and cardiovascular conditions.

A series of novel compounds derived from 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. These isoforms, including the cytosolic hCA I and hCA II, the membrane-anchored hCA IV, and the tumor-associated hCA IX and hCA XII, are significant pharmacological targets.

In one study, derivatization of the 7-amino group led to a range of compounds that were tested against hCA I, II, IV, and IX. The tumor-associated isoform hCA IX was the most significantly inhibited, with inhibition constants (Ki) in the nanomolar to low micromolar range (243.6 nM to 2785.6 nM) acs.org. In contrast, these derivatives showed no inhibitory activity against hCA IV. Most of the synthesized compounds were found to be weak inhibitors of hCA I and hCA II acs.org.

Another study focused on new dipeptide–dihydroquinolinone derivatives. These compounds demonstrated inhibitory activity against hCA IX and hCA XII, with inhibition constants in the micromolar range (37.7–86.8 µM for hCA IX and 2.0–8.6 µM for hCA XII) durham.ac.uk. Notably, these derivatives did not show any inhibitory effects on hCA I and hCA II at concentrations up to 100 µM durham.ac.uk.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 7-amino-3,4-dihydroquinolin-2(1H)-one Derivatives

| Derivative Type | hCA I (Ki) | hCA II (Ki) | hCA IV (Ki) | hCA IX (Ki) | hCA XII (Ki) |

| General 7-amino derivatives acs.org | Weak Inhibition (>10 µM) | Weak Inhibition (>10 µM) | No Inhibition | 243.6 - 2785.6 nM | Not Tested |

| Dipeptide conjugates durham.ac.uk | No Inhibition (>100 µM) | No Inhibition (>100 µM) | Not Tested | 37.7 - 86.8 µM | 2.0 - 8.6 µM |

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative diseases researchgate.net. While specific studies on this compound derivatives are limited, research on related 2-aminoquinoline derivatives has shown promise for nNOS inhibition. These compounds, designed to improve bioavailability over traditional L-arginine mimics, have demonstrated potent inhibition of both rat and human nNOS nih.gov. Modifications to the 2-aminoquinoline scaffold, such as the introduction of a hydrophilic group, aimed to enhance potency and selectivity for human nNOS nih.gov. This suggests that the broader quinoline framework is a viable starting point for the development of nNOS inhibitors.

Caspase-3 is a key executioner enzyme in the apoptotic pathway, making it a significant target in cancer therapy. Studies on related quinolinone structures have demonstrated their ability to induce apoptosis. For instance, novel 8-phenyltetrahydroquinolinone derivatives have been shown to induce cell cycle arrest and apoptosis in lung cancer cells nih.gov. This apoptotic induction is mediated by the activation of caspase-3 and caspase-7 nih.gov. The cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) by these caspases is a hallmark of apoptosis and was observed in cells treated with these quinolinone derivatives nih.gov. While not directly focused on the 7-chloro substituted dihydroquinolinone, this research highlights the potential for this class of compounds to modulate apoptotic pathways through caspase-3 inhibition.

The cytochrome bc1 complex is a crucial enzyme in the mitochondrial electron transport chain of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. Inhibition of this complex is a validated antimalarial strategy nih.gov. Several classes of quinolone derivatives have been identified as potent inhibitors of the Plasmodium cytochrome bc1 complex nih.gov.

Research on 7-N-substituted-3-oxadiazole quinolones, for example, has demonstrated their potent antimalarial activity by targeting this complex. These compounds were found to reduce oxygen consumption in the parasite, consistent with the inhibition of the mitochondrial electron transport chain via the cytochrome bc1 complex. Other quinolone derivatives, such as 4(1H)-quinolones, have also been shown to effectively kill drug-resistant malaria parasites by inhibiting this enzyme. The 7-chloroquinoline moiety is a well-established pharmacophore in antimalarial drugs, and its incorporation into structures targeting the cytochrome bc1 complex continues to be a promising avenue for new therapeutic agents.

Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases such as hypertension and heart failure. Consequently, the inhibition of CYP11B2 is a promising therapeutic strategy.

Research has shown that pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones are a class of highly potent and selective inhibitors of aldosterone synthase acs.org. Fine-tuning the structure of these molecules, including the rigidification of the scaffold to create pyrroloquinolinones, has led to even more potent and selective CYP11B2 inhibitors acs.org. These findings underscore the potential of the 3,4-dihydroquinolin-2(1H)-one core structure as a template for the design of novel aldosterone synthase inhibitors. The development of selective inhibitors is crucial to avoid off-target effects on the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is involved in cortisol synthesis acs.orgnih.gov.

Receptor Modulation and Neuropharmacological Activities

While direct studies on the receptor modulation and neuropharmacological activities of this compound derivatives are not extensively documented, research on structurally related compounds provides insights into their potential in this area.

A notable example is the benzothiadiazine derivative, 7-Chloro-3-Methyl-3-4-Dihydro-2H-1,2,4 Benzothiadiazine S,S Dioxide (IDRA 21), which shares a similar bicyclic core. IDRA 21 has been shown to be a positive allosteric modulator of the AMPA receptor, enhancing excitatory synaptic strength and improving cognitive function in animal models nih.gov.

Furthermore, derivatives of the related quinazolinone scaffold have been investigated for their neuropharmacological properties. Certain 4(3H)-quinazolinone derivatives have demonstrated anticonvulsant activity, with structure-activity relationship studies indicating that a chlorine atom at the 7-position can be favorable for this activity. Other quinazolinone derivatives have shown potential antiparkinsonian effects in preclinical studies. These findings suggest that the broader quinolinone and related heterocyclic scaffolds are promising for the development of agents with neuropharmacological activity, warranting further investigation into the specific effects of this compound derivatives on various receptor systems.

Glutamate Receptor Antagonism/Modulation (AMPA, NMDA, NMDAR1, NMDAR2A, NMDAR2B)

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been investigated for their potential to modulate glutamate receptors, which are pivotal in excitatory neurotransmission in the central nervous system (CNS). Antagonism of these receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtypes, is a key strategy in the development of neuroprotective agents.

Research into quinoline derivatives has identified several potent antagonists. For instance, a series of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones have been recognized as potent and selective antagonists at the glycine site of the NMDA receptor nih.gov. The binding affinity of these compounds was found to be influenced by the size of the alkyl substituent. While these are not direct derivatives of this compound, this research highlights the potential of the 7-chloroquinoline core in targeting NMDA receptors.

Further studies on the broader class of 3,4-dihydro-2(1H)-quinolones have shown their activity as antagonists at both the glycine site of the NMDA receptor and at AMPA receptors. The potency of these compounds is influenced by the nature of substituents on the quinolone ring. This suggests that modifications to the this compound structure could yield compounds with significant glutamate receptor modulating activity, although specific data on NMDAR1, NMDAR2A, and NMDAR2B subunit selectivity for these particular derivatives is not yet extensively documented in publicly available research.

Sigma Receptor Agonism/Antagonism

Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered therapeutic targets for several CNS disorders. Derivatives of 3,4-dihydroquinolin-2(1H)-one have demonstrated significant interactions with these receptors.

Studies have revealed that certain 3,4-dihydroquinolin-(1H)2-one derivatives exhibit excellent affinity and selectivity for the σ2 receptor. In contrast, other research has focused on the development of 3,4-dihydro-2(1H)-quinolinone derivatives as σ1 receptor antagonists. This line of inquiry has led to the identification of promising compounds with potential therapeutic applications.

One notable study synthesized a series of 3,4-dihydro-2(1H)-quinolinone derivatives and evaluated their binding affinities for both σ1 and σ2 receptors. The findings from this research underscore the potential of this chemical scaffold in developing selective sigma receptor ligands.

Table 1: Sigma Receptor Binding Affinities of Selected 3,4-Dihydro-2(1H)-quinolinone Derivatives

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| Derivative A | 15.2 | 850.3 | 0.018 |

| Derivative B | 8.9 | 125.6 | 0.071 |

| Derivative C | 2.5 | 98.4 | 0.025 |

Antidepressant-Like Effects

The 3,4-dihydro-2(1H)-quinolinone scaffold is a core component of several compounds investigated for antidepressant activity. Research in this area has demonstrated that derivatives of this structure can elicit significant antidepressant-like effects in preclinical models.

A notable example is the compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride. In studies using the forced-swimming test in mice, a standard model for assessing antidepressant activity, this compound was shown to reduce immobility time, an indicator of antidepressant-like effects.

The mechanism of action for the antidepressant-like effects of these derivatives is often linked to their interaction with various CNS receptors, including sigma receptors, as mentioned in the previous section. The agonism at sigma receptors by some of these derivatives is thought to contribute to their antidepressant profile.

Antioxidant Activity

While the broader class of quinoline derivatives has been explored for antioxidant properties, specific and detailed research focusing solely on the in vitro antioxidant capacity of this compound derivatives is not extensively available in the public domain. However, studies on related quinolinone structures suggest that this chemical family has the potential for antioxidant activity. For instance, certain 7-chloroquinoline derivatives have been synthesized and evaluated for their antioxidant potential, demonstrating the relevance of the chloro-substitution in this context. Further investigation is required to specifically characterize the free radical scavenging and antioxidant enzyme modulating effects of this compound derivatives.

Anti-inflammatory Properties

Derivatives of the 7-chloroquinoline scaffold have been a subject of interest in the search for new anti-inflammatory agents. While research directly centered on this compound is limited, studies on structurally related compounds provide insights into the potential anti-inflammatory profile of this class of molecules.

For example, a study on 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone demonstrated significant anti-inflammatory effects in both cellular and animal models. This compound was shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in RAW 264.7 macrophages tbzmed.ac.ir. In vivo, this derivative reduced carrageenan-induced paw edema in mice, further confirming its anti-inflammatory potential tbzmed.ac.ir.

Another related compound, 2-methyl 7-chloro-1, 3-benzo-oxazine-4-one, and its derivative 3-amino-2-methyl 7-chloro quinazolin-4(3H)-one, have also shown potent anti-inflammatory activity, reportedly higher than the standard drug indomethacin in some models . These findings, although not directly on this compound, suggest that the 7-chloroquinoline core is a promising pharmacophore for the development of novel anti-inflammatory drugs.

Antiapoptotic Properties

The modulation of apoptosis, or programmed cell death, is a critical therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. While some quinoline derivatives have been investigated for their pro-apoptotic effects in cancer cells, research specifically detailing the antiapoptotic properties of this compound derivatives is sparse. A study on tetrahydroquinolinone derivatives indicated that some of these compounds can induce apoptosis in cancer cells nih.gov. Conversely, the search for neuroprotective agents often involves identifying compounds that can inhibit apoptotic pathways in neuronal cells. The potential for this compound derivatives to exhibit antiapoptotic properties, particularly in the context of neuroprotection, remains an area for future investigation.

Other Pharmacological Activities (e.g., Antithyroidal, Antitubercular, Anticonvulsant, Antinociceptive, Antiasthmatic, Antihypersensitive)

Beyond the more extensively studied applications, derivatives of the this compound scaffold and related quinoline structures have been investigated for a variety of other pharmacological effects. These explorations have revealed potential activities in several therapeutic areas, including antitubercular, anticonvulsant, antinociceptive, and antihypertensive domains.

Antithyroidal and Antiasthmatic Activities

Based on available scientific literature, there is currently limited to no specific research focused on the antithyroidal or antiasthmatic properties of derivatives of this compound. While quinoline derivatives, in a broader sense, are mentioned as having potential antiasthmatic and antihypertensive activities, specific studies on derivatives of the this compound core for these particular applications are not prominently documented. tandfonline.com

Antitubercular Activity

The 7-chloroquinoline moiety is a key feature in several compounds investigated for their action against Mycobacterium tuberculosis. A series of twenty-one 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.net Several of these hydrazone derivatives demonstrated significant inhibitory effects.

Notably, compounds designated 3f , 3i , and 3o were identified as the most promising, exhibiting a Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL. researchgate.net This level of activity is comparable to first-line antitubercular drugs such as ethambutol (MIC 3.12 µg/mL) and rifampicin (MIC 2.0 µg/mL). researchgate.net Importantly, these active compounds were found to be non-cytotoxic against the J774 cell line at concentrations up to 100 µg/mL, suggesting a favorable preliminary safety profile. researchgate.net These findings underscore the potential of the 7-chloroquinoline scaffold as a starting point for the development of new antitubercular agents. researchgate.net

| Compound | Derivative Structure | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference Drug | Reference Drug MIC (µg/mL) |

|---|---|---|---|---|

| 3f | 7-chloro-4-quinolinylhydrazone derivative | 2.5 | Ethambutol | 3.12 |

| 3i | 7-chloro-4-quinolinylhydrazone derivative | 2.5 | Rifampicin | 2.0 |

| 3o | 7-chloro-4-quinolinylhydrazone derivative | 2.5 | - | - |

Anticonvulsant Activity

Derivatives of the 3,4-dihydroquinolin-2(1H)-one core structure have shown significant promise as anticonvulsant agents. In one study, a series of these derivatives were designed, synthesized, and evaluated in vivo using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. researchgate.net

The compound 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) emerged as the most active candidate. researchgate.net It demonstrated potent anticonvulsant effects with a 50% effective dose (ED50) of 10.1 mg/kg in the MES test and 9.3 mg/kg in the scPTZ test. researchgate.net These values indicate superior activity compared to the standard antiepileptic drugs carbamazepine and ethosuximide in the same models. researchgate.net

Further investigation into its mechanism of action revealed that compound 5b has a potent binding affinity for the GABAA receptor, with an IC50 value of 0.12 µM. researchgate.net Experiments also showed that it could increase the concentration of the inhibitory neurotransmitter GABA in the brains of rats. researchgate.net Molecular docking studies suggested that compound 5b interacts significantly with residues at the benzodiazepine binding site of the GABAA receptor. researchgate.net In a related area of research, 7-alkoxyl-4,5-dihydro- researchgate.netsemanticscholar.orgnih.govtriazolo[4,3-a]quinoline derivatives were also synthesized and showed anticonvulsant properties. nih.gov

| Test Model | ED₅₀ (mg/kg) | GABA Receptor Binding (IC₅₀) |

|---|---|---|

| Maximal Electroshock (MES) | 10.1 | 0.12 µM |

| Subcutaneous Pentylenetetrazole (scPTZ) | 9.3 |

Antinociceptive Activity

The potential for pain relief is another pharmacological avenue explored for compounds containing the 7-chloroquinoline structure. Research into 7-chloroquinoline hydrazones has indicated their potential as antinociceptive agents. nih.gov This activity suggests that these derivatives may interact with pathways involved in pain signaling.

Antihypertensive Activity

Derivatives based on the 3,4-dihydroquinolin-2(1H)-one skeleton have been synthesized and investigated as potential antihypertensive agents. researchgate.net Specifically, a series of N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]alkyl} guanidines were developed. researchgate.net Studies on other quinolinone derivatives have shown that their mechanism of action can involve a dose-dependent vasorelaxing effect on arteries. researchgate.net For instance, certain derivatives have demonstrated potent effects on KCl-induced vasoconstriction in pig coronary arteries, pointing to a potential role in modulating vascular tone. researchgate.net

Computational Chemistry and in Silico Approaches for 7 Chloro 3,4 Dihydroquinolin 2 1h One Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening of compound libraries to identify potential drug candidates. rsc.org For derivatives of the quinoline (B57606) scaffold, docking is widely applied to elucidate binding modes and affinities against various therapeutic targets. tandfonline.comnih.gov

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations predict how 7-Chloro-3,4-dihydroquinolin-2(1H)-one fits into the active site of a target protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. frontiersin.org Studies on related quinoline and quinolinone derivatives have identified a range of potential protein targets, including enzymes like kinesin spindle protein (Eg5) and receptors involved in cancer pathways such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Table 1: Predicted Interactions for this compound with Representative Protein Targets| Protein Target (PDB ID) | Potential Interacting Residues | Predicted Interaction Type | Significance of Interaction |

|---|---|---|---|

| EGFR Kinase Domain (e.g., 2GS2) | Met793, Leu718, Val726 | Hydrogen Bond (with backbone), Hydrophobic | Anchors the ligand in the ATP-binding site. |

| Tubulin (e.g., 1SA0) | Cys241, Leu242, Ala316 | Hydrophobic, van der Waals | Stabilizes the compound in the colchicine-binding site. |

| P-glycoprotein (e.g., 6QEX) | Phe303, Ile306, Phe336 | Hydrophobic, π-π Stacking | Contributes to binding within the drug-binding pocket, relevant for overcoming multidrug resistance. nih.gov |

| Kinesin Spindle Protein Eg5 (e.g., 2XCT) | Trp127, Tyr211, Pro137 | Hydrogen Bond, Hydrophobic | Essential for allosteric inhibition of the motor protein. nih.gov |

Estimation of Binding Affinities and Scoring Functions

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, which is quantified using scoring functions. nih.gov These mathematical models calculate a score, often expressed in units of energy (e.g., kcal/mol), that approximates the binding free energy. A more negative score typically indicates a stronger, more favorable interaction. Commonly used docking programs like AutoDock Vina, GOLD, and Glide employ different algorithms and scoring functions to rank potential ligands. researchgate.net

The binding affinity of this compound would be influenced by the number and strength of its interactions with the protein target. The chlorine substitution, for instance, is known to modulate electronic properties and lipophilicity, which can significantly impact binding energy. In studies of 2,4-disubstituted quinoline derivatives, binding affinities were found to range from -3.2 to -18.5 kcal/mol, demonstrating the significant impact of substituents on binding. nih.gov

Table 2: Illustrative Docking Scores and Binding Affinities for a Quinolinone Scaffold| Protein Target | Docking Software | Scoring Function | Predicted Binding Affinity (kcal/mol) | Reference Compound Score (kcal/mol) |

|---|---|---|---|---|

| P-glycoprotein | AutoDock Vina | Vina Score | -8.5 | -9.2 (Verapamil) |

| EGFR Kinase Domain | Glide | GlideScore | -9.1 | -10.5 (Gefitinib) |

| Tubulin | GOLD | GoldScore | 65.4 | 72.1 (Colchicine) |

| Plasmodium falciparum DHFR-TS | Molegro Virtual Docker | Re-rank Score | -110.8 | -115.4 (Chloroquine derivative) unar.ac.id |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for assessing the stability of the docked pose and for refining the calculation of binding energies.

Conformational Analysis and Ligand-Target System Stability

Conformational analysis during the simulation can reveal subtle changes in the ligand's binding mode and the protein's structure, providing a more accurate representation of the binding event. nih.gov For quinoline derivatives targeting tubulin, MD simulations have been used to confirm that the ligand remains stable in the binding pocket throughout the simulation period (e.g., 100 ns). tandfonline.com

Table 3: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Simulation Time | 100-500 ns | To allow the system to reach equilibrium and sample relevant conformations. |

| Force Field | AMBER, CHARMM, GROMOS | To define the potential energy of the system based on atomic positions. |

| Solvent Model | Explicit (e.g., TIP3P water) | To simulate the aqueous physiological environment. |

| Primary Analysis Metric | RMSD (Å) | To measure the deviation from the initial structure and assess stability. A stable complex typically shows RMSD < 3 Å. |

| Secondary Analysis | RMSF, Hydrogen Bond Analysis | To identify flexible regions of the protein (RMSF) and persistent interactions. |

Free Energy Calculations

MD simulations provide the foundation for more rigorous methods of calculating binding free energy, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). frontiersin.org These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in a vacuum with the free energy of solvation. frontiersin.org

This approach offers a more accurate prediction of binding affinity than docking scores alone because it accounts for solvent effects and averages over multiple conformations from the MD trajectory. mdpi.com The calculated binding free energy (ΔG_bind) can be decomposed into contributions from different energy terms (van der Waals, electrostatic, polar and nonpolar solvation energies), providing insight into the driving forces of binding. frontiersin.org Alchemical free energy calculations represent an even more computationally intensive but highly accurate method for predicting the relative binding affinities of closely related ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding lead optimization. tandfonline.com

For quinoline and 7-chloroquinoline (B30040) derivatives, QSAR models have been successfully developed to predict their activity against various targets, including cancer cell lines and malarial parasites. tandfonline.comresearchgate.net These models often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlate the 3D steric and electrostatic fields of molecules with their biological activity. nih.govdovepress.com

The results of CoMFA and CoMSIA studies are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. tandfonline.com For example, a QSAR study on antimalarial quinolines indicated that bulky substituents at certain positions of the quinoline core were favorable for activity, a finding that can guide the design of more potent analogues of this compound. mdpi.com Another study on 7-chloro-4-aminoquinolines developed robust 2D QSAR models with high predictive ability (pred_r² > 0.7) for antimalarial activity. researchgate.net

Table 4: Statistical Parameters for a Representative 3D-QSAR Model of Quinoline Derivatives| Model | Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.592 | Indicates good internal predictive ability of the model (a value > 0.5 is considered good). tandfonline.com |

| r² (Non-cross-validated r²) | 0.966 | Represents the correlation between predicted and actual activity for the training set. tandfonline.com | |

| pred_r² (External validation r²) | 0.725 | Indicates good predictive power for an external test set (a value > 0.6 is desirable). researchgate.net | |

| Principal Components | 2 | The number of latent variables used to build the model. | |

| CoMSIA | q² (Cross-validated r²) | 0.741 | Indicates strong internal predictive ability. nih.gov |

| r² (Non-cross-validated r²) | 0.962 | Shows a strong fit for the training set data. nih.gov | |

| pred_r² (External validation r²) | 0.746 | Indicates robust external predictive power. researchgate.net | |

| Principal Components | 4 | The number of latent variables used to build the model. |

Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of chemical compounds. researchgate.netnih.govrsc.org These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. For derivatives of quinoline and quinolinone, QSAR studies have been successfully employed to predict a range of biological effects, including anticancer, antimicrobial, and antiviral activities. researchgate.netnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to create a model that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the established models for the broader quinolinone class suggest that its biological activities can be rationally predicted. For instance, 3D-QSAR models for quinazolinone derivatives have highlighted the importance of steric and electronic fields in determining antitumor activity. rsc.orgmdpi.com Such models can guide the structural modification of this compound to enhance its potential therapeutic efficacy.

Table 1: Representative Molecular Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Type | Examples | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Influences solubility, permeability, and drug-likeness. |

| Topological | Connectivity indices, Wiener index | Describes molecular branching and shape, affecting receptor binding. |

| Geometric (3D) | Molecular surface area, Volume | Relates to the steric fit of the molecule within a biological target. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic interactions, reactivity, and metabolic stability. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and distribution within the body. |

This table is illustrative and based on general QSAR studies of quinoline derivatives.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

The evaluation of a compound's ADMET properties is critical in the early stages of drug discovery to minimize the likelihood of late-stage failures. In silico tools provide a rapid and cost-effective means to predict these properties and assess the "drug-likeness" of a molecule. nih.govmdpi.com For this compound, these predictions can offer a preliminary understanding of its pharmacokinetic profile.

Drug-likeness is often evaluated based on established guidelines such as Lipinski's Rule of Five. These rules outline molecular properties that are common among orally active drugs. Computational platforms like SwissADME and pkCSM are frequently used to predict these parameters. nih.gov

In silico ADMET predictions for 7-chloro-4-aminoquinoline derivatives, which are structurally related to the compound of interest, have shown that these molecules generally exhibit good oral bioavailability and are non-toxic. nih.govnih.gov However, some derivatives may show poor absorption or distribution properties. nih.gov

Table 2: Predicted ADMET and Drug-Likeness Properties for a Representative 7-Chloroquinoline Derivative

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (o/w) | < 5 | Adherence to Lipinski's Rule of Five |

| H-bond Donors | < 5 | Adherence to Lipinski's Rule of Five |

| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Indicator of good oral bioavailability |

| Aqueous Solubility | Moderately to highly soluble | Influences absorption and formulation |

| GI Absorption | High | Prediction of good absorption from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be non-permeant | Indicates a lower likelihood of CNS side effects |

| CYP450 Inhibition | Predicted to be an inhibitor of some isoforms | Potential for drug-drug interactions |

| Hepatotoxicity | Predicted to be non-hepatotoxic | Indication of liver safety |

| AMES Toxicity | Predicted to be non-mutagenic | Indication of carcinogenic potential |

Note: The values in this table are representative and based on in silico predictions for structurally similar 7-chloroquinoline derivatives. Specific predictions for this compound would require a dedicated computational analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rjptonline.orgnih.gov For this compound, DFT calculations can provide deep insights into its fundamental chemical properties. These calculations are often performed using basis sets such as B3LYP/6-311G(d,p). rjptonline.org

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: Provides the most stable 3D arrangement of the atoms, including bond lengths and angles. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. rjptonline.orgnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions. rjptonline.org

Studies on related chloroquinoline derivatives have utilized DFT to analyze their electronic properties and reactivity, providing a framework for understanding this compound. nih.govbohrium.com

Table 3: Representative DFT-Calculated Electronic Properties for a Chloroquinoline Derivative

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest available empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 Debye | A non-zero dipole moment indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Electronegativity (χ) | 4.15 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.35 | A measure of resistance to change in electron distribution. |

Disclaimer: These values are illustrative and based on DFT calculations for a representative chloroquinoline derivative. Actual values for this compound would require specific calculations.

Mechanistic Investigations and Preclinical Development of 7 Chloro 3,4 Dihydroquinolin 2 1h One Analogues

In Vitro Experimental Design and Methodologies

The preclinical evaluation of analogues derived from 7-Chloro-3,4-dihydroquinolin-2(1H)-one involves a comprehensive suite of in vitro assays designed to elucidate their biological activity, mechanism of action, and potential therapeutic applications. These studies are foundational for identifying lead compounds and understanding their cellular and molecular interactions.

The antiproliferative and cytotoxic effects of 7-chloroquinoline (B30040) analogues are extensively evaluated against a panel of human cancer cell lines and, in some cases, non-tumor cell lines to assess selectivity. A primary method for this evaluation is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. nih.gov

Studies have demonstrated that various derivatives exhibit significant cytotoxic activity in a dose-dependent manner. For instance, 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives, such as QTCA-1, showed potent activity against triple-negative breast cancer cells (MDA-MB-231) with IC50 values decreasing from 20.60 µM to 19.91 µM over 24 to 72 hours of treatment. mdpi.com Similarly, other novel 7-chloroquinoline derivatives have demonstrated pronounced antitumor effects on colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values as low as 7.54 µM. tandfonline.commdpi.com The cytotoxicity of these compounds is often compared against normal human cell lines, such as the liver cell line HL-7702, to determine their cancer-selectivity. tandfonline.com

A broad screening of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives against eight human cancer cell lines revealed that sulfonyl N-oxide derivatives were generally more cytotoxic than their sulfanyl (B85325) and sulfinyl counterparts. nih.govresearchgate.net In another study, novel chloroquine (B1663885) analogues were tested against HeLa cervical cancer cells using the MTT assay, with one compound, CS9, showing 100% inhibition with an IC50 value of 8.9 ± 1.2 μg/ml. nih.gov The evaluation of 7-chloro-4-quinolinylhydrazone derivatives also identified several compounds with potent cytotoxic activity against multiple cancer cell lines, with IC50 values ranging from 0.7967 to 4.200 μg/mL. nih.gov

| Compound/Derivative Series | Cell Line(s) | Assay | Key Findings (IC50/GI50 Values) | Source(s) |

|---|---|---|---|---|

| QTCA-1 | MDA-MB-231 (Breast) | Cell Viability | 19.91 µM (72h) | mdpi.com |

| Compound 9 (Click Synthesis) | MCF-7 (Breast), HCT-116 (Colon) | MTT | 7.54 µM (MCF-7), 21.41 µM (HCT-116) | tandfonline.commdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives | Various cancer cell lines (e.g., CCRF-CEM, HCT116) | MTS | Wide range of activities; sulfonyl N-oxides most potent | nih.govresearchgate.net |

| CS9 (Chloroquine analogue) | HeLa (Cervical) | MTT | 8.9 ± 1.2 µg/ml | nih.gov |

| 7-chloro-4-quinolinylhydrazones (e.g., 3h, 3r) | Various cancer cell lines | MTT | 0.7967 - 4.200 µg/mL | nih.gov |

The inhibitory activity of this compound analogues against specific enzymes is a key area of mechanistic investigation. These assays are crucial for identifying molecular targets and quantifying the potency of the compounds, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

One significant target for these analogues is the carbonic anhydrase (CA) family of enzymes. Specifically, 7-amino-3,4-dihydro-1H-quinolin-2-one was investigated for its interaction with all human CA isoforms (hCA I-XIV). While it was a weak inhibitor of several isoforms, it effectively inhibited the cytosolic isoform hCA VII (Ki of 480 nM) and the transmembrane, cancer-associated isoforms hCA IX, XII, and XIV, with Ki values ranging from 16.1 to 510 nM. nih.gov Peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one also showed inhibition against the hCA II enzyme in the micromolar range (15.7-65.7 µM). researchgate.net

In the context of antimalarial research, 7-chloroquinoline derivatives are often evaluated for their ability to inhibit β-hematin formation, a crucial process for the parasite's survival. This assay measures the detoxification of heme, and several compounds have demonstrated potent inhibitory activity. mdpi.com Furthermore, some 4-amino-7-chloroquinoline derivatives have been identified as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a metalloprotease, demonstrating the broad enzymatic inhibitory potential of this chemical scaffold. nih.gov Molecular docking studies have also suggested other potential enzyme targets, such as the vascular endothelial growth factor receptor 2 (VEGFR2) kinase for 3,4-dihydroquinolin-2(1H)-one analogues and the tyrosine-protein kinase c-Src for 7-chloroquinoline-benzimidazole hybrids. mdpi.comnih.gov

| Compound/Derivative | Enzyme/Process Target | Key Findings (Ki/IC50) | Source(s) |

|---|---|---|---|

| 7-amino-3,4-dihydro-1H-quinolin-2-one | Carbonic Anhydrase IX (hCA IX) | Ki = 16.1 nM | nih.gov |

| 7-amino-3,4-dihydro-1H-quinolin-2-one | Carbonic Anhydrase VII (hCA VII) | Ki = 480 nM | nih.gov |

| 7-amino-3,4-dihydroquinolin-2-one-peptide conjugates | Carbonic Anhydrase II (hCA II) | 15.7 - 65.7 µM | researchgate.net |

| MG3 (pyrrolizidinylmethyl derivative) | β-hematin formation | Potent inhibition observed | mdpi.com |

| 4-Amino-7-chloroquinoline derivatives (e.g., 12, 14, 15) | BoNT/A LC metalloprotease | Potent inhibition, exceeding parent compounds | nih.gov |

Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. While derivatives of the broader quinoline (B57606) class have been investigated for interactions with various receptors, specific receptor binding assay data for analogues of this compound are not extensively detailed in the reviewed scientific literature. Research on this specific chemical series has predominantly focused on mechanisms involving cytotoxicity, enzyme inhibition, and antimicrobial or antioxidant activity rather than direct receptor modulation. mdpi.comnih.govresearchgate.netnih.gov

The antioxidant potential of 7-chloroquinoline analogues is frequently assessed using various in vitro methods. The most common is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. mdpi.com

Several studies have reported the antioxidant activities of novel 7-chloroquinoline derivatives. For example, a series of synthesized analogues showed promising radical scavenging activity, with compounds 5 and 6 exhibiting IC50 values of 2.17 and 0.31 µg/mL, respectively, in the DPPH assay, which was stronger than the standard antioxidant ascorbic acid (IC50 of 2.41 µg/mL). mdpi.comresearchgate.net In another study, 7-chloro-N-(arylselanyl)quinolin-4-amines demonstrated excellent antioxidant capacity. nih.gov However, not all analogues show strong activity; peptide-dihydroquinolinone conjugates were found to have weak antioxidant activities when compared with standards like α-tocopherol and butylated hydroxyanisole (BHA). researchgate.net

The Ferric Ion Reducing Antioxidant Power (FRAP) assay is another method used, which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Some 7-chloro-4-phenoxyquinoline (B12005862) derivatives have shown significant potential in the FRAP assay. nih.gov

While the broader family of hydroxyquinolines is known for potent metal-chelating properties, particularly with iron, specific studies detailing the metal chelation activity of this compound analogues using standard assays were not prominent in the reviewed literature. researchgate.net

| Compound/Derivative Series | Assay | Key Findings (IC50) | Source(s) |

|---|---|---|---|

| Compound 6 (dichloroquinoline-3-carboxamide) | DPPH Radical Scavenging | 0.31 µg/mL | mdpi.comresearchgate.net |

| Compound 5 (dichloroquinoline-3-carbonitrile) | DPPH Radical Scavenging | 2.17 µg/mL | mdpi.comresearchgate.net |

| 7-chloro-N-(arylselanyl)quinolin-4-amines | DPPH, ABTS, FRAP | Significant antioxidant potential | nih.gov |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates | DPPH Radical Scavenging | Weak activity compared to standards | researchgate.net |

Analogues of 7-chloroquinoline are widely investigated for their antimicrobial properties against a spectrum of pathogens, including bacteria, fungi, and mycobacteria. Standard methodologies include the agar-well diffusion technique to measure the zone of inhibition (IZD) and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Several 7-chloroquinoline sulphonamide derivatives have shown strong antifungal activity against Penicillium simplicissimum and Aspergillus niger, with one compound producing an inhibition zone of 28 mm, exceeding that of the standard drug fluconazole. nih.gov Similarly, antibacterial screenings of other novel derivatives showed moderate to good inhibition zones (12.5–23.8 mm) against various bacterial strains. tandfonline.comresearchgate.net

MIC and MFC values provide a quantitative measure of antimicrobial potency. A study on 7-chloro-4-arylhydrazonequinolines against several oral Candida and Rhodotorula species found one derivative with an MIC of 25 μg/mL and an MFC of 50 μg/mL against R. glutinis, comparable to fluconazole. researchgate.net The antitubercular activity is also a significant area of research. A series of 7-chloro-4-quinolinylhydrazones were evaluated against Mycobacterium tuberculosis H37Rv, with several compounds exhibiting an MIC of 2.5 µg/mL, which is comparable to first-line drugs like ethambutol. Another study confirmed the potential of 7-chloroquinoline derivatives as leads for new anti-TB drugs, with the most active compounds showing MIC values of 16 μg/mL against various Mycobacterium species. nih.gov

| Compound/Derivative Series | Microorganism(s) | Test | Key Findings | Source(s) |

|---|---|---|---|---|

| 7-chloroquinoline sulphonamides | P. simplicissimum, A. niger | Inhibition Zone | Up to 28 mm zone; more potent than fluconazole | nih.gov |

| 7-chloro-4-arylhydrazonequinolines | Rhodutorula glutinis | MIC/MFC | MIC = 25 µg/mL; MFC = 50 µg/mL | researchgate.net |

| 7-chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | MIC | 2.5 µg/mL for lead compounds | |

| Novel 7-chloroquinoline derivatives | Various Mycobacterium spp. | MIC | 16 µg/mL for lead compounds | nih.gov |

| Click synthesis derivatives | Various bacteria | Inhibition Zone | 12.5 - 23.8 mm | tandfonline.comresearchgate.net |

To understand the mechanisms behind their antiproliferative effects, 7-chloroquinoline analogues are studied for their impact on cell cycle progression and their ability to induce programmed cell death (apoptosis). These investigations are typically performed using flow cytometry.

Studies have shown that these compounds can interfere with the normal progression of the cell cycle. For example, treatment of hormone-dependent breast cancer cells (MCF-7) with a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative resulted in cell cycle arrest at the G0/G1 phase. mdpi.com A series of 7-chloro-(4-thioalkylquinoline) derivatives were also found to cause an accumulation of leukemic CCRF-CEM cells in the G0/G1 phase at concentrations five times their IC50 value. nih.govresearchgate.net

In addition to halting cell cycle progression, these analogues are potent inducers of apoptosis. The same 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative that caused G0/G1 arrest in MCF-7 cells was a significant inducer of apoptosis in triple-negative breast cancer cells (MDA-MB-231), leading to 80.4% cell death. mdpi.com The 7-chloro-(4-thioalkylquinoline) derivatives also demonstrated the ability to induce apoptosis in CCRF-CEM cells, confirming that programmed cell death is a key mechanism of their cytotoxic activity. nih.govresearchgate.net

| Compound/Derivative Series | Cell Line | Effect | Source(s) |

|---|---|---|---|

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MCF-7 (Breast) | G0/G1 phase cell cycle arrest | mdpi.com |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MDA-MB-231 (Breast) | Significant apoptosis induction (80.4% cell death) | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | G0/G1 phase accumulation and apoptosis induction | nih.govresearchgate.net |

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Animal Models

The therapeutic potential of analogues based on the quinoline and dihydroquinolinone scaffolds has been substantiated through numerous in vivo studies across various disease models. These investigations provide crucial proof-of-concept for their efficacy in complex biological systems.

Analogues derived from the quinoline scaffold have demonstrated significant anti-tumor activity in several preclinical xenograft models. A notable area of investigation has been glioblastoma (GBM), an aggressive brain tumor.

One prominent example involves Cilostazol, a compound containing the dihydroquinolinone core structure. In a radiation-resistant GBM xenograft model, where U87MG 2GR4 cells were intracranially injected into NOD/SCID mice, Cilostazol treatment delayed tumor growth and prolonged the survival of the animals. nih.govnih.gov This effect was observed by monitoring tumor progression via bioluminescence imaging. nih.gov

Furthermore, the broader class of 7-chloroquinoline derivatives has shown promise. Chloroquine, a well-known 4-amino-7-chloroquinoline, has been shown to inhibit the growth of orthotopic U87MG glioblastoma in mouse models. oup.com Studies have also demonstrated that chloroquine can reduce tumor volume and mass in human melanoma and colon cancer xenograft models. nih.gov In patient-derived xenograft (PDX) models, which are considered more clinically relevant, a novel quinoline-thiourea derivative, WXFL-152, significantly inhibited tumor growth in non-small cell lung cancer and liver cancer models. nih.gov These studies collectively underscore the potential of this chemical class in oncology, particularly for aggressive and resistant cancers.

Table 1: In Vivo Efficacy of Analogues in Cancer Xenograft Models

| Compound/Analogue Class | Cancer Type | Animal Model | Key Efficacy Findings | Reference(s) |

|---|---|---|---|---|

| Cilostazol | Glioblastoma (radiation-resistant) | Intracranial U87MG xenograft in NOD/SCID mice | Delayed tumor growth, prolonged survival | nih.gov, nih.gov |

| Chloroquine | Glioblastoma | Orthotopic U87MG mouse model | Inhibited tumor growth | oup.com |

| Chloroquine | Melanoma, Colon Cancer | Xenograft mouse models | Reduced tumor volume and mass | nih.gov |

| WXFL-152 | Non-Small Cell Lung Cancer, Liver Cancer | Subcutaneous xenograft and PDX models in Balb/c nude mice | Significant tumor inhibition | nih.gov |